molecular formula C19H34NNaO5 B14669633 Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate CAS No. 38754-83-5

Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate

Cat. No.: B14669633
CAS No.: 38754-83-5
M. Wt: 379.5 g/mol
InChI Key: MEPWGWOLTUCULL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate is a sodium salt derived from a modified pentanoic acid backbone. Its structure features:

  • Amino group at position 4.
  • Oxo group at position 5.
  • Tetradecanoyloxy ester (14-carbon chain) at position 5.

This combination of functional groups confers unique physicochemical properties.

Properties

CAS No.

38754-83-5

Molecular Formula

C19H34NNaO5

Molecular Weight

379.5 g/mol

IUPAC Name

sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate

InChI

InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)25-19(24)16(20)14-15-17(21)22;/h16H,2-15,20H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

MEPWGWOLTUCULL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate typically involves the reaction of myristic acid with glutamic acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where myristic acid and glutamic acid are reacted in the presence of a base, such as sodium hydroxide. The reaction mixture is then purified through various techniques, including crystallization and filtration, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate involves its interaction with cell membranes. As a surfactant, it reduces surface tension, allowing for better penetration and interaction with biological membranes. This property makes it useful in various applications, including drug delivery and cosmetic formulations .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity

  • Long alkyl chains: The tetradecanoyloxy group (C14) in the target compound imparts significantly higher lipophilicity compared to shorter chains (e.g., butyrylamino (C4) in or dipropylamino (C6) in ). This property may favor membrane permeability or micelle formation.
  • Aromatic vs. aliphatic groups: The phenylacetamido group in introduces aromaticity, enabling π-π stacking interactions, unlike the purely aliphatic tetradecanoyloxy chain in the target compound.

Solubility Profiles

  • Ionic vs. ester forms: The sodium salt in the target compound and enhances water solubility compared to non-ionic analogs (e.g., methyl ester in ).
  • Polar functional groups: Piperidinylcarbonyl in introduces polarity, likely improving solubility relative to the highly lipophilic tetradecanoyloxy group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.